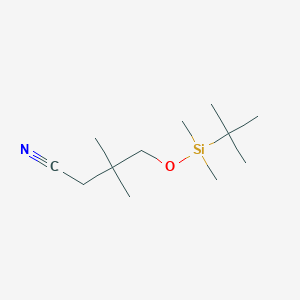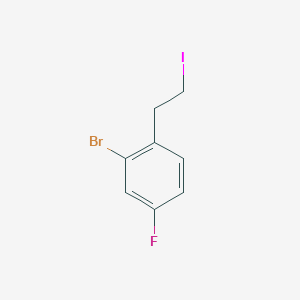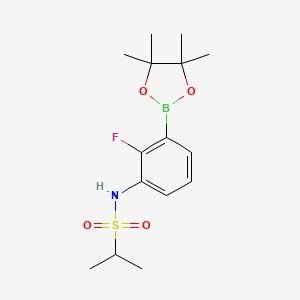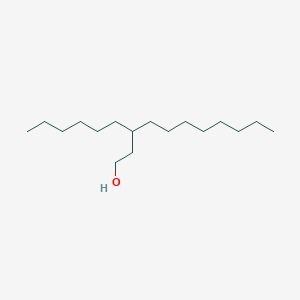
3-Hexylundecan-1-OL
Overview
Description
3-Hexylundecan-1-OL is a useful research compound. Its molecular formula is C17H36O and its molecular weight is 256.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hexylundecan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexylundecan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal and Structural Characteristics : Oligo(3-hexylthiophene)s, which may be related to 3-Hexylundecan-1-OL, have been found to have distinct solid-state structures impacting their polymeric form. This is significant in the context of material science and polymer chemistry (Koch, Heeney, & Smith, 2013).
Stability in Oligodeoxynucleotides : Research on modified oligodeoxynucleotides, which could be structurally similar to 3-Hexylundecan-1-OL, suggests an increase in stability by interfering with exonucleases. This has potential implications in genetic research and therapeutics (Gamper et al., 1993).
Effects on Conidia Germination : Studies have found that compounds like 1-Octen-3-ol, which may be structurally similar to 3-Hexylundecan-1-OL, inhibit conidia germination in certain fungi, indicating potential applications in agriculture and mycology (Chitarra et al., 2005).
Genetic Engineering for Stress Resistance : Overexpression of genes related to the biosynthesis of flavanone 3-hydroxylase in transgenic tobacco, which could be relevant to 3-Hexylundecan-1-OL, has shown increased resistance to stress factors (Mahajan & Yadav, 2014).
Synthesis of Isomers : Research has been conducted on the synthesis of various isomers of n-hexyn-1-ols and n-hexen-1-ols, which might be chemically related to 3-Hexylundecan-1-OL, indicating its relevance in synthetic chemistry (Hatanaka, Hamada, & Ohno, 1961).
Cross-Coupling Reactions : Studies have shown that Pd-catalyzed cross-coupling reactions involving compounds like 1-phenylpyrazol-3-ols could be relevant to understanding the chemical behavior of 3-Hexylundecan-1-OL (Arbačiauskienė et al., 2009).
properties
IUPAC Name |
3-hexylundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHJACBNBATDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexylundecan-1-OL | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128071.png)
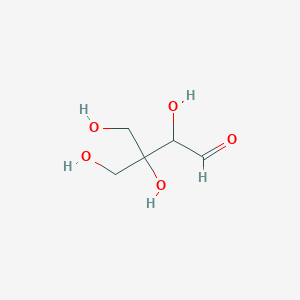
![Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B8128087.png)
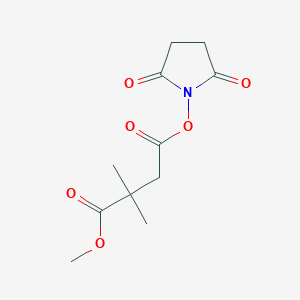
![[4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B8128109.png)
![N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide](/img/structure/B8128113.png)

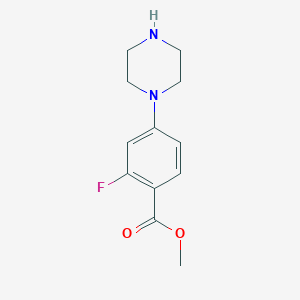
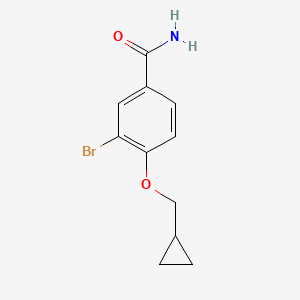
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)
